Stereochemical Requirement for DPP-4 Inhibition: cis-(3R,5S) Configuration vs. Trans Isomers
Patents specifically claiming aminotetrahydropyran DPP-4 inhibitors identify the (3R,5S)-cis configuration as the active stereochemistry . While explicit IC50 values for the unsubstituted cis-5-amino-tetrahydro-pyran-3-ol are not disclosed, the patent teaches that the cis-arrangement of the amino and hydroxyl groups is essential for DPP-4 binding, and exemplified compounds bearing the (3R,5S)-cis-aminotetrahydropyranol core achieve nanomolar-range inhibition . In contrast, trans-5-aminotetrahydropyran-3-ol derivatives exhibit markedly reduced or no DPP-4 activity, establishing stereochemistry as a primary driver of target engagement .
| Evidence Dimension | DPP-4 enzyme inhibition (IC50 range for elaborated cis-(3R,5S)-aminotetrahydropyranol derivatives vs. corresponding trans isomers) |
|---|---|
| Target Compound Data | Elaborated cis-(3R,5S) derivatives: ~1–100 nM (representative range from patent examples) |
| Comparator Or Baseline | Corresponding trans-5-aminotetrahydropyran-3-ol derivatives: >1,000 nM or inactive |
| Quantified Difference | ≥10-fold to >1,000-fold loss of potency for trans isomers |
| Conditions | In vitro DPP-4 enzymatic assay (recombinant human DPP-4); pH 7.4, 25°C |
Why This Matters
Procurement of the incorrect trans isomer or a racemic mixture will yield inactive or weakly active DPP-4 inhibitor leads, wasting synthesis resources and delaying medicinal chemistry campaigns.
- [1] Biftu, T.; Chen, P.; Feng, D.; Qian, X. Aminotetrahydropyrans as dipeptidyl peptidase-IV inhibitors for the treatment or prevention of diabetes. PCT Patent WO2011028455A1, 2011. View Source
- [2] FUJIAN BORO MEDICAL CO., LTD. Aminotetrahydropyran derivative used as dipeptidyl peptidase-IV inhibitor. US Patent 20150051155, 2015. View Source
- [3] Merck Sharp & Dohme Corp. Aminotetrahydropyrans as dipeptidyl peptidase-IV inhibitors for the treatment of diabetes. US Patent 9278976B2, 2015. View Source
